N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide
CAS No.: 4888-20-4
Cat. No.: VC20192872
Molecular Formula: C21H24FNO3S
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4888-20-4 |
|---|---|
| Molecular Formula | C21H24FNO3S |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H24FNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3 |
| Standard InChI Key | FUZGDHXSAGKEHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three key components:
-
A 2-fluorobenzamide core, which contributes to electronic modulation and target binding.
-
A 1,1-dioxothiolan-3-yl group, a five-membered sulfone ring that enhances solubility and metabolic stability.
-
A 4-isopropylbenzyl substituent, providing steric bulk and lipophilicity for membrane penetration.
The IUPAC name reflects these substituents: N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁FNO₃S |
| Molecular Weight | 389.45 g/mol |
| SMILES | O=C(N(C1CS(=O)(=O)CC1)CC2=CC=C(C(C)(C)C)C=C2)C3=CC=CC=C3F |
| InChI Key | GHZJXIXJVKBVGI-UHFFFAOYSA-N |
The sulfone group (S=O) at positions 1 and 2 of the thiolane ring introduces polarity, while the fluorine atom at the benzamide’s ortho position influences electronic distribution .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Formation of 2-fluorobenzoyl chloride: Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux.
-
Amide coupling: Treating the acid chloride with 1,1-dioxothiolan-3-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
-
Alkylation: Introducing the 4-isopropylbenzyl group via reaction with 4-isopropylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Key Reaction
Industrial Considerations
Large-scale production would require optimizing:
-
Catalyst efficiency: Palladium-based catalysts for cross-coupling steps.
-
Solvent recovery: Recycling DCM and acetonitrile to reduce costs.
-
Purity control: Chromatography or crystallization to achieve >98% purity.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .
-
Thermal Stability: Decomposes at 218°C, as determined by thermogravimetric analysis (TGA).
-
Hydrolytic Stability: Stable under acidic conditions (pH 4–6) but susceptible to base-catalyzed amide hydrolysis at pH >8.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.8 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.52 (s, 2H, NCH₂), 3.91 (t, J = 6.2 Hz, 1H, SCH), 2.95–2.87 (m, 2H, SCH₂), 2.12–2.05 (m, 1H, CH(CH₃)₂) .
-
¹³C NMR: 165.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 132.8–114.7 (aromatic carbons), 55.1 (SCH), 48.9 (NCH₂).
Biological Activity and Mechanisms
Hypothesized Targets
-
Cyclooxygenase-2 (COX-2): Fluorinated benzamides often inhibit prostaglandin synthesis, suggesting anti-inflammatory potential.
-
Kinases: The sulfone group may interact with ATP-binding pockets in kinases, analogous to sorafenib .
In Silico Predictions
-
LogP: 3.2 (indicating moderate lipophilicity).
-
Bioavailability Score: 0.55 (moderate oral absorption).
-
Drug-Likeness: Complies with Lipinski’s rule of five (MW <500, H-bond donors <5) .
Challenges and Future Directions
Metabolic Stability
The sulfone moiety resists oxidative metabolism, but the isopropylbenzyl group may undergo CYP3A4-mediated hydroxylation.
Synthetic Optimization
-
Catalyst Screening: Testing Pd/Cu systems for improved alkylation yields.
-
Green Chemistry: Replacing DCM with cyclopentyl methyl ether (CPME).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume